molecular formula C13H18FNO B1175943 Ju93 protein CAS No. 148412-03-7

Ju93 protein

Cat. No.: B1175943
CAS No.: 148412-03-7
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Description

Role of Antibody Clones in Molecular and Cellular Biology Research

Antibody clones, particularly monoclonal antibodies, are fundamental reagents in numerous molecular and cellular biology applications. They are derived from a single B cell clone, ensuring recognition of a specific epitope on an antigen nih.gov. This specificity is crucial for accurately identifying and quantifying target proteins within complex biological samples.

Antibody cloning techniques, including recombinant DNA technology and hybridoma technology, allow for the production of large quantities of highly specific antibodies nih.govgoogle.com. These cloned antibodies are used for diverse research purposes, such as:

Protein Detection and Quantification: Techniques like Western Blot (WB), Enzyme-Linked Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC) rely on the specific binding of antibodies to detect the presence and measure the abundance of target proteins in cells and tissues idrblab.netfrontiersin.orgresearchgate.nettanlab.orgncpsb.org.cnresearchgate.netbiorxiv.orgciteab.com.

Protein Localization: Immunofluorescence (IF) and Immunocytochemistry (ICC) utilize fluorescently labeled antibodies to visualize the subcellular localization of proteins idrblab.nettanlab.orgbiorxiv.orgciteab.com.

Cell Sorting and Analysis: Flow Cytometry (FCM) employs fluorescently tagged antibodies to identify and isolate specific cell populations based on the expression of cell surface markers frontiersin.orgresearchgate.netresearchgate.netbiorxiv.org.

Protein-Protein Interaction Studies: Antibodies can be used in techniques like immunoprecipitation (IP) to isolate a target protein and its interacting partners biorxiv.org.

The ability to produce well-characterized and consistent antibody clones is essential for advancing our understanding of protein function, cellular processes, and disease mechanisms nih.govgoogle.com.

Overview of Proteins Targeted by "JU93" Series Antibodies

The JU93 series includes antibodies targeting distinct proteins: Integrin Alpha M (CD11b) and Matrin 3 (MATR3). These proteins are involved in vastly different cellular functions, highlighting the breadth of research applications for this antibody series.

Antibodies within the JU93 series have been validated for use in various applications, as indicated by product information. The following table summarizes some reported applications for JU93-81 (anti-CD11b) and JU93-43 (anti-MATR3) recombinant rabbit monoclonal antibodies:

Antibody CloneTarget ProteinReported Applications
JU93-81Integrin Alpha M (CD11b)Western Blot (WB), Immunocytochemistry (ICC/IF), Immunohistochemistry (Paraffin) (IHC (P)), Flow Cytometry (Flow) idrblab.netfrontiersin.orgncpsb.org.cn
JU93-43Matrin 3 (MATR3)Western Blot (WB), Immunocytochemistry (ICC/IF), Immunohistochemistry (Paraffin) (IHC (P)), Flow Cytometry (Flow), Immunofluorescence (IF) researchgate.nettanlab.orgbiorxiv.org

These applications demonstrate the utility of JU93 antibodies in detecting and studying the expression and localization of CD11b and MATR3 in different experimental contexts.

Integrin Alpha M, also known as CD11b, is a transmembrane glycoprotein (B1211001) that forms a heterodimeric complex with Integrin Beta 2 (CD18) to constitute the macrophage-1 antigen (Mac-1) or complement receptor 3 (CR3) idrblab.netfrontiersin.orgncpsb.org.cnciteab.com. This integrin complex is primarily expressed on the surface of various leukocytes, including monocytes, macrophages, granulocytes, natural killer (NK) cells, dendritic cells, and microglia in the brain idrblab.netfrontiersin.org. The human version of Integrin Alpha M has a reported protein mass of approximately 127.2 kDa and a canonical amino acid length of 1152 residues researchgate.net. It is localized to the cell membrane researchgate.net.

CD11b plays a critical role in cell adhesion, migration, and the inflammatory response. The CD11b/CD18 complex acts as a receptor for various ligands, including components of the extracellular matrix, intracellular adhesion molecules (ICAMs) like ICAM-1, ICAM-2, and ICAM-4, complement component iC3b, fibrinogen, and Factor X frontiersin.orgciteab.com. These interactions are essential for leukocyte recruitment to sites of inflammation, transmigration across blood vessels, and phagocytosis of opsonized particles such as bacteria, apoptotic cells, and immune complexes.

Research using antibodies against CD11b has provided significant insights into its functions in immune cell regulation. CD11b is involved in phagocytosis mediated by iC3b binding, leading to the production of anti-inflammatory cytokines. It also modulates other leukocyte functions, including oxidative burst, apoptosis, and binding of fibrinogen. CD11b signaling can negatively regulate leukocyte activation after Toll-like receptor (TLR) stimulation and suppress T cell activation and dendritic cell maturation and function. CD11b is commonly used as a marker for identifying macrophages and microglia in histopathology and other research applications. Dysfunction of CD11b has been associated with increased susceptibility to inflammatory and autoimmune diseases, such as systemic lupus erythematosus (SLE) idrblab.netfrontiersin.org.

Matrin 3 (MATR3) is a nuclear matrix protein with a reported molecular weight of approximately 95 kDa biorxiv.org. In humans, the canonical protein has a length of 847 amino acid residues and is primarily localized in the nucleus, specifically as part of the nuclear matrix researchgate.netbiorxiv.org. MATR3 contains structural features including a matrin-type zinc finger and two RNA recognition motif (RRM) domains.

Initially identified as a structural component of the nuclear matrix, MATR3 is now known to be actively involved in regulating gene expression at multiple levels. Its functions include roles in chromatin organization, DNA transcription, RNA metabolism, and protein translation. MATR3 can bind to both DNA and RNA, with its zinc finger domains involved in DNA binding and its RRM domains crucial for RNA binding.

Research indicates that MATR3 plays a role in RNA processing, including binding and stabilizing certain messenger RNA (mRNA) species and involvement in alternative splicing researchgate.netbiorxiv.org. In association with other nuclear proteins like SFPQ and NONO, MATR3 may contribute to the nuclear retention of defective RNAs. MATR3 is also implicated in other cellular processes such as DNA damage response, cell proliferation, differentiation, and survival.

Mutations in the MATR3 gene have been linked to several neuromuscular diseases, including amyotrophic lateral sclerosis (ALS) and distal myopathy, often characterized by vocal cord and pharyngeal weakness researchgate.nettanlab.org. Studies investigating the cellular effects of MATR3 mutations have provided evidence for the role of abnormal RNA processing in these diseases. Research utilizing antibodies against MATR3 helps in studying its localization, expression levels, and involvement in these diverse cellular functions and disease contexts researchgate.nettanlab.orgbiorxiv.org.

Properties

CAS No.

148412-03-7

Molecular Formula

C13H18FNO

Synonyms

Ju93 protein

Origin of Product

United States

Integrin Alpha M Cd11b in Biological Systems

Cellular Expression and Localization of CD11b

CD11b expression is a key characteristic of several immune cell populations, particularly those of myeloid lineage. Its localization within the cell is dynamic and crucial for its function.

Expression on Myeloid Cells: Monocytes, Macrophages, Neutrophils, Granulocytes, Microglia, and NK Cells

CD11b is predominantly found on the surface of myeloid cells. These include monocytes, macrophages, neutrophils, and granulocytes. wikipedia.orgassaygenie.comthermofisher.comhistology.blogbio-techne.combiolegend.comtaylorandfrancis.combiolegend.comtandfonline.com It is also expressed on natural killer (NK) cells and certain subsets of T and B cells. wikipedia.orgthermofisher.combio-techne.combiolegend.comtaylorandfrancis.combiolegend.comfrontiersin.org

Studies have detailed the expression levels across different cell types and states. For instance, CD11b expression increases during monocyte maturation into macrophages, and expression levels can vary on tissue macrophages, with peritoneal macrophages reportedly expressing higher levels than splenic macrophages. thermofisher.com In the brain, CD11b is commonly used as a marker for microglia. assaygenie.comthermofisher.com While mature B and T cells are typically negative for CD11b, activated CD8+ T cells and some T-LGL leukemia cells can express it. taylorandfrancis.com Myeloblasts from AML with or without maturation may sporadically display aberrant CD11b expression, while AMLs with monocytic differentiation are usually CD11b positive. taylorandfrancis.com

The following table summarizes the primary cell types expressing CD11b:

Cell TypeCD11b Expression
MonocytesHigh
MacrophagesHigh
NeutrophilsHigh
GranulocytesHigh
MicrogliaHigh
Natural Killer (NK) CellsPresent
Activated T CellsSubset
Subsets of B CellsPresent
Dendritic CellsPresent

Subcellular Distribution and Membrane Association

CD11b is an integral membrane protein that exists both on the plasma membrane and in intracellular compartments, specifically secondary granules in neutrophils. nih.gov Upon cellular activation, there is a translocation of these intracellular pools of CD11b/CD18 to the plasma membrane, which correlates with enhanced cellular adhesion. nih.gov

Research has investigated the mechanisms of CD11b trafficking. Studies have shown that CD11b/CD18 binds to BAP31, a protein involved in regulating anterograde transport. nih.gov This interaction is mediated through the cytoplasmic tail of BAP31, and colocalization of BAP31 and CD11b/CD18 has been observed within neutrophil secondary granules. nih.gov Stimulation of neutrophils with agents like fMLP leads to a redistribution of both BAP31 and CD11b/CD18 from secondary granule-enriched fractions to the plasma membrane. nih.gov

CD11b is also found localized around the actin core of podosomes in LPS-treated macrophages and dendritic cells. researchgate.net In mature dendritic cells that have lost podosomes, CD11b is concentrated in the cell body around the nucleus and in membrane ruffles on the leading edge. researchgate.net During the early stages of phagocytosis, CD11b accumulates and colocalizes with lactosylceramide (B164483) (LacCer)-enriched lipid rafts in actin-enriched phagocytic cup regions. researchgate.net

Functional Roles and Mechanisms of CD11b

CD11b, as part of the Mac-1 integrin, is a versatile molecule involved in numerous immune responses through its interactions with various ligands.

Cell Adhesion and Migration Processes

CD11b plays a vital role in cell adhesion and migration, processes fundamental to leukocyte recruitment and immune surveillance. wikipedia.orgassaygenie.comhistology.blog It mediates the adhesion of leukocytes to components of the extracellular matrix and to intercellular adhesion molecules (ICAMs) on endothelial surfaces. wikipedia.org This interaction is crucial for the transmigration of leukocytes across blood vessels to sites of inflammation or infection. wikipedia.orgbiolegend.comfrontiersin.org

Studies have shown that CD11b facilitates neutrophil attachment to the endothelium, enabling their migration to injured sites. assaygenie.com Similarly, CD11b is significant in monocyte recruitment, adhesion, and migration across endothelial barriers, facilitating their extravasation into tissues during inflammation. assaygenie.com CD11b-mediated interactions with endothelial cell receptors also facilitate the extravasation of eosinophils from the bloodstream into tissues. assaygenie.com While CD11b is directly involved in cellular adhesion, migration requires the presence of the CD18 subunit. bio-techne.com

Research indicates that CD11b contributes to the migratory ability of memory B cells, suggesting an essential role in their movement. bio-techne.com Activation of CD11b can increase CD11b-dependent cell adhesion, leading to decreased cell chemotaxis and transendothelial migration. frontiersin.org

Phagocytosis and Clearance of Opsonized Particles

A key function of CD11b is its involvement in phagocytosis, the process by which cells engulf and eliminate foreign particles, pathogens, and cellular debris. wikipedia.orgassaygenie.comhistology.blog CD11b is particularly important for the phagocytosis of particles opsonized with complement component iC3b. wikipedia.orghistology.blogbio-techne.comtandfonline.comfrontiersin.orgaai.orgfrontiersin.orgresearchgate.net This process is essential for limiting unwanted inflammatory immune responses. frontiersin.org

CD11b/CD18 functions as the receptor for iC3b, mediating the uptake of complement-coated particles. thermofisher.combio-techne.comnih.gov This is considered a type II phagocytosis mechanism, distinct from type I phagocytosis mediated by Fcγ receptors. aai.orgfrontiersin.org The I domain within the CD11b subunit is essential for binding and phagocytosis of C3bi-coated particles. aai.orgaai.org

Beyond opsonized particles, CD11b also mediates nonopsonic phagocytosis of certain microorganisms, such as zymosan and Mycobacterium kansasii, through distinct binding sites, including a lectin domain. aai.orgaai.org This indicates that CD11b can mediate both type I (nonopsonic) and type II (opsonic) phagocytosis depending on the ligand. aai.org

Ligation of CD11b by iC3b can also lead to the production of anti-inflammatory cytokines like IL-10 and TGF-β. wikipedia.orgfrontiersin.org

Receptor-Ligand Interactions

CD11b engages with a diverse array of ligands, facilitating its various functions in immune responses. These interactions are often dependent on divalent cations. rupress.org The ligand-binding functions of CD11b/CD18 are mediated through distinct domains within the CD11b subunit, primarily the Inserted (I) domain and a lectin-like domain. aai.orgaai.org

The I domain is crucial for recognizing protein ligands and contains a metal ion-dependent adhesion site (MIDAS motif) essential for ligand binding. aai.orgrupress.org Ligands that bind to the I domain include:

Intercellular Adhesion Molecules (ICAMs), such as ICAM-1 (CD54), ICAM-2 (CD102), and ICAM-4 (CD242). wikipedia.orgassaygenie.comthermofisher.comhistology.blogbio-techne.combiolegend.combiolegend.comnih.govresearchgate.netpnas.org

Complement component iC3b. wikipedia.orgassaygenie.comthermofisher.comhistology.blogbio-techne.combiolegend.combiolegend.comfrontiersin.orgaai.orgnih.govaai.orgrupress.orgpnas.org

Fibrinogen, specifically recognizing peptides in the fibrinogen gamma chain. wikipedia.orgthermofisher.comhistology.blogbio-techne.combiolegend.combiolegend.comfrontiersin.orgnih.govnih.govpnas.org

Factor X. thermofisher.combio-techne.combiolegend.comnih.gov

Neutrophil inhibitory factor (NIF). aai.orgrupress.org

The lectin-like domain, located C-terminal to the I-domain, is responsible for recognizing carbohydrate structures, such as mannose and β-glucan polysaccharides. aai.orgaai.org Ligands for the lectin domain include zymosan and Saccharomyces cerevisiae. aai.org Binding to the lectin domain can prime the receptor for phagocytosis and cytotoxicity. aai.org

The interaction with ligands can induce conformational changes in CD11b/CD18, transitioning the integrin between low and high-affinity states, which is regulated by inside-out and outside-in signaling. rupress.orgaai.org The "open" conformation of the CD11b A-domain is suggested to represent the physiologically active form that binds to activation-dependent ligands like iC3b and ICAM-1. rupress.org

The following table lists some known ligands of CD11b:

Ligand NameTypeBinding Domain
ICAM-1 (CD54)ProteinI domain
ICAM-2 (CD102)ProteinI domain
ICAM-4 (CD242)ProteinI domain
iC3bProteinI domain
FibrinogenProteinI domain
Factor XProteinI domain
Neutrophil Inhibitory Factor (NIF)ProteinI domain
ZymosanCarbohydrateLectin domain
Saccharomyces cerevisiaeCarbohydrateLectin domain
HeparinOtherCD11b/CD18
CD14OtherCD11b/CD18
CD23OtherCD11b/CD18
CD50OtherCD11b/CD18
Complement Protein iC3b Binding

A significant function of CD11b/CD18 is its role as a receptor for the inactivated complement component 3b (iC3b). wikipedia.org This interaction is a key part of the complement system and is important for inflammation and immune clearance. cancer.govpnas.org The binding of iC3b to CD11b/CD18 is dependent on divalent cations. cancer.govpnas.org Research has identified the iC3b binding site within the A-domain of the CD11b subunit, a region of approximately 200 amino acids in the ectodomain. cancer.govpnas.org A recombinant fragment of this A-domain has been shown to bind directly to iC3b in a divalent cation-dependent manner. cancer.govpnas.org Further localization studies using a short linear peptide have confirmed this binding site and demonstrated that this peptide can inhibit iC3b binding to both the isolated A-domain and to CR3 expressed on human neutrophils. cancer.govpnas.org The iC3b-binding site is situated on the MIDAS (Metal Ion Dependent Adhesion Site) face of the CD11b A-domain, in close proximity to the metal ion. rupress.org This interaction requires key glutamate (B1630785) residues in iC3b. rupress.org Binding of CD11b to iC3b can lead to the production of anti-inflammatory cytokines, such as interleukin 10 (IL-10) and tumour growth factor beta (TGFβ), contributing to the regulation of the inflammatory environment. wikipedia.org

Interactions with ICAMs (ICAM-1, ICAM-2, ICAM-4)

CD11b/CD18 interacts with several intercellular adhesion molecules (ICAMs), including ICAM-1, ICAM-2, and ICAM-4. wikipedia.orgaai.org These interactions are crucial for cell-cell adhesion and leukocyte functions. aai.orgsigmaaldrich.com The I-domain within the alpha subunits of leukocyte CD11/CD18 integrins is considered important for these adhesive recognitions. nih.gov Studies using a recombinant form of the CD11b I-domain have shown concentration-dependent association with soluble ICAM-1. nih.gov For ICAM-2, the first N-terminal domain appears to be important for CD11b/CD18 binding. frontiersin.org A synthetic peptide derived from the first Ig domain of ICAM-2 has been shown to bind to CD11b/CD18 and activate leukocyte aggregation and adhesion to immobilized ICAM-1, ICAM-2, and ICAM-3. aai.org This peptide treatment increased the affinity of the integrin for its ligands. aai.org ICAM-4, expressed on erythrocytes, also binds to isolated CD11b in a divalent cation-dependent manner, with CR3 being a stronger binding partner compared to CD11a/CD18. frontiersin.orgashpublications.org The binding site for CD11b/CD18 on ICAM-4 involves both Ig domains. ashpublications.org While ICAM-4 lacks the conserved glutamate residue typically important for ICAM binding to integrins, it still interacts specifically with the I domains of CD11b/CD18. nih.govresearchgate.net

Binding to Fibrinogen and Factor X

CD11b/CD18 also functions as a receptor for fibrinogen and Factor X. wikipedia.orgsigmaaldrich.com The binding of fibrinogen to CD11b has been reported to involve the I-domain of CD11b. nih.gov Binding of 125I-fibrinogen to recombinant CD11b I-domain is saturable and can be inhibited by unlabeled fibrinogen or a peptide derived from the fibrinogen gamma chain sequence. nih.gov There is evidence suggesting two binding sites on CD11b, one for lipopolysaccharide and another for protein ligands containing the arg-gly-asp (B53996) sequence, which is found in fibrinogen. merckmillipore.com Binding of Factor X to CD11b has also been suggested as an additional receptor role. merckmillipore.com Studies have shown increased association of CD11b/CD18 with soluble fibrinogen and factor X in the presence of Mn2+ ions, which induce a constitutive maximal ligand binding capacity of CD11b/CD18. aai.org The binding of factor X to CD11b has been shown to potentially lead to a proteolytic activation step converting factor X to its active form Xa. ersnet.org

Recognition of Extracellular Double-Stranded RNA

CD11b/CD18 has been identified as a novel surface receptor for extracellular double-stranded RNA (dsRNA). aai.orgaai.orgnih.gov Extracellular dsRNA is a potent signaling molecule released during viral infections that activates innate immune cells like macrophages. aai.orgaai.orgnih.gov While TLR3 is a known receptor for extracellular dsRNA, requiring internalization for activation, inflammatory responses to extracellular dsRNA in TLR3-deficient macrophages suggest TLR3-independent mechanisms exist. aai.orgaai.orgnih.gov Research has demonstrated that CD11b/CD18 recognizes extracellular dsRNA and triggers macrophage immune responses. aai.orgaai.orgnih.gov CD11b deficiency reduced the induction of inflammatory cytokines by synthetic dsRNA (poly I:C). aai.orgaai.orgnih.gov Binding assays and immunofluorescence studies have shown that Mac-1, particularly the CD11b subunit, interacts and co-localizes with poly I:C on the macrophage surface. aai.orgaai.orgnih.gov This recognition leads to distinct signaling events. aai.orgaai.org Mac-1 facilitates poly I:C internalization through PI3K signaling, enhancing TLR3-dependent activation of IRF3. aai.orgaai.org Additionally, poly I:C induces TLR3-independent, but Mac-1-dependent, activation of phagocyte NADPH oxidase, leading to the generation of reactive oxygen species that activate MAPK and NF-κB pathways. aai.orgaai.orgnih.gov

CD11b-Mediated Intracellular Signaling Pathways

CD11b is involved in modulating intracellular signaling pathways, particularly those initiated by Toll-like receptors (TLRs). nih.govplos.orgfrontiersin.org

Modulation of Toll-like Receptor (TLR) Signaling (e.g., TLR4, TLR9)

CD11b plays a role in regulating TLR-triggered inflammatory responses, although its exact function can vary depending on the cell type. plos.orgfrontiersin.org In myeloid dendritic cells, CD11b positively regulates LPS-induced TLR4 signaling pathways. nih.govcardiff.ac.uk It facilitates LPS-induced TLR4 endocytosis and is required for subsequent signaling within endosomes in these cells. nih.govcardiff.ac.uk CD11b deficiency in dendritic cells dampens TLR4-triggered responses in vivo, impacting T-cell activation. nih.govcardiff.ac.uk This suggests that CD11b fine-tunes the balance between adaptive and innate immune responses initiated by LPS in a cell-type-specific manner. nih.govcardiff.ac.uk

The interaction between CD11b and TLR signaling is complex and can involve both positive and negative regulatory mechanisms. While some studies indicate CD11b negatively regulates TLR signaling pathways, others show it promotes optimal TLR-mediated responses. frontiersin.org For instance, CD11b has been reported to negatively regulate TLR-induced immune responses, such as the expression of pro-inflammatory cytokines, in macrophages. plos.org This can involve inside-out signals from PI3K and RapL pathways activated by TLR stimulation, which in turn activate tyrosine kinases like Src and Syk to inhibit the TLR stimulation cascade. plos.org

CD11b also interacts with TLR9 signaling. Stimulation with certain types of CpG-DNA, a TLR9 ligand, can induce the extracellular release of CD11b from macrophages, dependent on TLR9. plos.org This release is mediated by p38 MAP kinase activation. plos.org

Role in MyD88-dependent and MyD88-independent Pathways

CD11b's influence on TLR signaling extends to both MyD88-dependent and MyD88-independent pathways. nih.govnih.govresearchgate.net In dendritic cells, CD11b promotes both MyD88-dependent and MyD88-independent signaling pathways downstream of TLR4 activation by LPS. nih.govcardiff.ac.ukresearchgate.net This includes facilitating TLR4 endocytosis, which is necessary for signaling in endosomes, a process that can involve both MyD88-dependent and independent cascades. nih.govcardiff.ac.uk

TLRs typically utilize adaptor molecules to activate downstream signaling. MyD88 is a key adaptor for most TLRs, leading to the activation of NF-κB and MAP kinases and the production of pro-inflammatory mediators. aai.orgasm.org However, TLR4 and TLR3 can also utilize MyD88-independent pathways, often involving the adaptor protein TRIF, leading to the activation of IRF-3 and the induction of type I interferons and IFN-dependent genes. aai.orgasm.org CD11b's ability to modulate both MyD88-dependent and independent arms of TLR signaling highlights its complex regulatory role in innate immunity. nih.govcardiff.ac.ukresearchgate.net Some genes affected by CD11b/CD18 appear to be induced via the MyD88-dependent pathway, suggesting a potential modulation of this cascade by CD11b/CD18. aai.org

Compound NamePubChem CID
Integrin Alpha M (CD11b)97205

Note: The PubChem CID for Integrin Alpha M (CD11b) refers to the ITGAM gene, which encodes the CD11b protein. wikipedia.org

Integrin Alpha M (CD11b), also recognized as macrophage-1 antigen (Mac-1) or complement receptor 3 (CR3), is a protein subunit integral to the formation of the heterodimeric integrin molecule, αMβ2. wikipedia.org This complex is completed by the common integrin β2 subunit, CD18, positioning αMβ2 within the β2 subfamily of integrins. wikipedia.org The expression of CD11b/CD18 is prominent on the surface of various leukocytes crucial to the innate immune system, including monocytes, granulocytes, macrophages, natural killer cells, and specific subsets of T and B cells. wikipedia.org Functioning as an integrin, CD11b is fundamentally involved in cellular adhesion, migration, and the process of transmigration across blood vessel walls. This is achieved through its capacity to bind to components of the extracellular matrix and intercellular adhesion molecules (ICAMs) found on endothelial surfaces. wikipedia.org This functionality is indispensable for the directed movement of leukocytes to inflammatory foci. wikipedia.org Beyond its roles in adhesion and migration, CD11b participates in a range of other immunological processes, such as phagocytosis, cell-mediated cytotoxicity, chemotaxis, and cellular activation. wikipedia.org

Complement Protein iC3b Binding

A key function of CD11b/CD18 is its serving as a receptor for iC3b, a fragment of the inactivated complement component 3b. wikipedia.org This interaction is a critical element of the complement system and holds significant importance in inflammatory responses and immune clearance. cancer.govpnas.org The binding between iC3b and CD11b/CD18 is contingent upon the presence of divalent cations. cancer.govpnas.org Research efforts have successfully pinpointed the iC3b binding site within the A-domain of the CD11b subunit, a segment comprising approximately 200 amino acids located within the ectodomain. cancer.govpnas.org A recombinant version of this A-domain has demonstrated direct binding to iC3b in a manner dependent on divalent cations. cancer.govpnas.org Further detailed studies utilizing a short linear peptide have corroborated this binding site and shown that this peptide can impede iC3b binding to both the isolated A-domain and to CR3 present on human neutrophils. cancer.govpnas.org The site where iC3b binds is situated on the MIDAS (Metal Ion Dependent Adhesion Site) face of the CD11b A-domain, in close proximity to the metal ion. rupress.org This interaction necessitates specific glutamate residues within iC3b. rupress.org The engagement of CD11b with iC3b can trigger the production of anti-inflammatory cytokines, such as interleukin 10 (IL-10) and tumour growth factor beta (TGFβ), thereby contributing to the regulation of the inflammatory environment. wikipedia.org

Interactions with ICAMs (ICAM-1, ICAM-2, ICAM-4)

CD11b/CD18 engages in interactions with several intercellular adhesion molecules (ICAMs), including ICAM-1, ICAM-2, and ICAM-4. wikipedia.orgaai.org These interactions are fundamental for cell-cell adhesion and the proper functioning of leukocytes. aai.orgsigmaaldrich.com The I-domain, located within the alpha subunits of leukocyte CD11/CD18 integrins, is considered vital for these adhesive recognitions. nih.gov Studies employing a recombinant form of the CD11b I-domain have revealed a concentration-dependent association with soluble ICAM-1. nih.gov In the case of ICAM-2, the initial N-terminal domain appears to be crucial for binding to CD11b/CD18. frontiersin.org A synthetic peptide derived from the first Ig domain of ICAM-2 has been shown to bind to CD11b/CD18 and stimulate the aggregation of leukocytes and their adhesion to immobilized ICAM-1, ICAM-2, and ICAM-3. aai.org Treatment with this peptide resulted in an increased affinity of the integrin for its respective ligands. aai.org ICAM-4, found on erythrocytes, also binds to isolated CD11b in a divalent cation-dependent manner, with CR3 exhibiting stronger binding compared to CD11a/CD18. frontiersin.orgashpublications.org The binding site for CD11b/CD18 on ICAM-4 involves both Ig domains. ashpublications.org Although ICAM-4 lacks the conserved glutamate residue typically important for ICAM binding to integrins, it still demonstrates specific interaction with the I domains of CD11b/CD18. nih.govresearchgate.net

Binding to Fibrinogen and Factor X

CD11b/CD18 also acts as a receptor for fibrinogen and Factor X. wikipedia.orgsigmaaldrich.com The binding of fibrinogen to CD11b is reported to involve the I-domain of CD11b. nih.gov The binding of 125I-fibrinogen to recombinant CD11b I-domain is a saturable process and can be inhibited by unlabeled fibrinogen or a peptide corresponding to a sequence from the fibrinogen gamma chain. nih.gov Evidence suggests the presence of two binding sites on CD11b: one that recognizes lipopolysaccharide and another for protein ligands containing the arg-gly-asp sequence, a motif present in fibrinogen. merckmillipore.com The binding of coagulation factor X has also been proposed as an additional receptor function of CD11b. merckmillipore.com Studies have indicated an increased association of CD11b/CD18 with soluble fibrinogen and factor X when Mn2+ ions are present, which induce a maximal ligand binding capacity of CD11b/CD18. aai.org The binding of factor X to CD11b may lead to a proteolytic activation step, converting factor X to its active form, Xa. ersnet.org

Recognition of Extracellular Double-Stranded RNA

CD11b/CD18 has been identified as a novel surface receptor capable of recognizing extracellular double-stranded RNA (dsRNA). aai.orgaai.orgnih.gov Extracellular dsRNA is a potent signaling molecule released during viral infections that activates innate immune cells such as macrophages. aai.orgaai.orgnih.gov While TLR3 is a known receptor for extracellular dsRNA, requiring internalization for activation, inflammatory responses to extracellular dsRNA in macrophages lacking TLR3 suggest the existence of TLR3-independent mechanisms. aai.orgaai.orgnih.gov Research has demonstrated that CD11b/CD18 recognizes extracellular dsRNA and initiates immune responses in macrophages. aai.orgaai.orgnih.gov Deficiency in CD11b led to a reduction in the induction of inflammatory cytokines by synthetic dsRNA (poly I:C). aai.orgaai.orgnih.gov Binding assays and immunofluorescence studies have shown that Mac-1, particularly the CD11b subunit, interacts and co-localizes with poly I:C on the surface of macrophages. aai.orgaai.orgnih.gov This recognition triggers distinct signaling events. aai.orgaai.org Mac-1 facilitates the internalization of poly I:C through the activation of PI3K signaling, thereby enhancing the TLR3-dependent activation of IRF3. aai.orgaai.org Furthermore, poly I:C induces the activation of phagocyte NADPH oxidase in a manner independent of TLR3 but dependent on Mac-1, leading to the generation of reactive oxygen species that activate MAPK and NF-κB pathways. aai.orgaai.orgnih.gov

CD11b-Mediated Intracellular Signaling Pathways

CD11b is involved in the modulation of intracellular signaling pathways, particularly those initiated by Toll-like receptors (TLRs). nih.govplos.orgfrontiersin.org

Modulation of Toll-like Receptor (TLR) Signaling (e.g., TLR4, TLR9)

CD11b plays a role in regulating inflammatory responses triggered by TLRs, although its precise function can differ depending on the cell type. plos.orgfrontiersin.org In myeloid dendritic cells, CD11b acts as a positive regulator of LPS-induced TLR4 signaling pathways. nih.govcardiff.ac.uk It promotes the endocytosis of TLR4 induced by LPS and is necessary for subsequent signaling within endosomes in these cells. nih.govcardiff.ac.uk A deficiency in CD11b in dendritic cells attenuates TLR4-triggered responses in vivo, impacting the activation of T-cells. nih.govcardiff.ac.uk This suggests that CD11b contributes to the fine-tuning of the balance between adaptive and innate immune responses initiated by LPS in a cell-type-specific manner. nih.govcardiff.ac.uk

The interplay between CD11b and TLR signaling is intricate and can involve both positive and negative regulatory mechanisms. While some studies indicate that CD11b negatively regulates TLR signaling pathways, others demonstrate that it promotes optimal TLR-mediated responses. frontiersin.org For instance, CD11b has been reported to negatively regulate TLR-induced immune responses, such as the expression of pro-inflammatory cytokines, in macrophages. plos.org This can involve inside-out signals originating from PI3K and RapL pathways activated by TLR stimulation, which in turn activate tyrosine kinases like Src and Syk to inhibit the TLR stimulation cascade. plos.org

CD11b also interacts with TLR9 signaling. Stimulation with certain types of CpG-DNA, a ligand for TLR9, can induce the extracellular release of CD11b from macrophages, a process dependent on TLR9. plos.org This release is mediated by the activation of p38 MAP kinase. plos.org

Role in MyD88-dependent and MyD88-independent Pathways

CD11b's influence on TLR signaling extends to both MyD88-dependent and MyD88-independent pathways. nih.govnih.govresearchgate.net In dendritic cells, CD11b promotes both MyD88-dependent and MyD88-independent signaling pathways downstream of TLR4 activation by LPS. nih.govcardiff.ac.ukresearchgate.net This includes facilitating TLR4 endocytosis, which is essential for signaling in endosomes, a process that can involve both MyD88-dependent and independent cascades. nih.govcardiff.ac.uk

TLRs typically utilize adaptor molecules to initiate downstream signaling cascades. MyD88 is a crucial adaptor for most TLRs, leading to the activation of NF-κB and MAP kinases and the subsequent production of pro-inflammatory mediators. aai.orgasm.org However, TLR4 and TLR3 can also utilize MyD88-independent pathways, often involving the adaptor protein TRIF, which leads to the activation of IRF-3 and the induction of type I interferons and IFN-dependent genes. aai.orgasm.org CD11b's capacity to modulate both the MyD88-dependent and independent arms of TLR signaling underscores its complex regulatory role in innate immunity. nih.govcardiff.ac.ukresearchgate.net Some genes influenced by CD11b/CD18 appear to be induced via the MyD88-dependent pathway, suggesting a potential modulation of this cascade by CD11b/CD18. aai.org

Downstream Activation of Kinase Cascades (e.g., Syk, JNK, NF-κB, PI3K, p38 MAP kinase)

Ligation of CD11b can trigger various intracellular signaling pathways, including the activation of several kinase cascades. Spleen tyrosine kinase (Syk) has been identified as a critical downstream signaling mediator for CD11b/CD18. researchgate.net CD11b can recruit Syk and has been shown to negatively regulate TLR-mediated inflammatory responses. aai.org

Activation of CD11b can lead to the activation of the MAPK and NF-κB pathways, which are significant signaling cascades involved in the induction of proinflammatory cytokines. aai.org Studies have shown that CD11b deficiency can lead to enhanced activation of NF-κB and other TLR-dependent pathways. frontiersin.org Furthermore, activation of CD11b has been shown to suppress TLR-dependent NF-κB signaling and the generation of proinflammatory mediators. frontiersin.orgnih.gov

The PI3K pathway is also implicated in CD11b signaling. researchgate.net Mac-1 facilitates the internalization of extracellular double-stranded RNA through the activation of PI3K. aai.org

Activation of CD11b/CD18 by bacterial peptides can block downstream intracellular signaling mediated by Syk and p38 MAPK. researchgate.net Syk-coupled receptors can activate NF-κB, JNK, and p38 MAPK downstream of Syk. portlandpress.com

Impact on Cytokine Production

CD11b plays a role in modulating cytokine production. Ligation of CD11b by iC3b can result in the production of anti-inflammatory cytokines such as IL-10 and TGF-β. frontiersin.org Conversely, macrophages deficient in CD11b exhibit enhanced activation of NF-κB and increased inflammatory cytokine production in response to TLR stimulation. frontiersin.org This suggests that CD11b negatively regulates innate immune cell activation downstream of TLR pathways, impacting the production of inflammatory cytokines. frontiersin.org

CD11b deficiency has been shown to lead to enhanced interleukin (IL)-6 production by antigen-presenting cells (APCs), which subsequently promotes the differentiation of naive T cells into T helper 17 (Th17) cells, characterized by IL-17 production. nih.gov Increased production of IL-17 and IL-6 has been observed in CD11b-deficient mice under antigen-feeding conditions compared to wild-type mice. nih.gov

Increased CD11b expression on polymorphonuclear leukocytes has been positively correlated with serum levels of IL-6, IL-10, and granulocyte colony-stimulating factor. nih.gov CD11b deficiency has been shown to reduce inflammatory cytokine induction elicited by synthetic double-stranded RNA in mice. aai.org

Research Applications and Methodologies for CD11b Studies

The study of CD11b involves a variety of research applications and methodologies to understand its expression, function, and biological roles.

Immunodetection Techniques (e.g., Western Blot, Immunocytochemistry, Immunohistochemistry, Flow Cytometry)

Immunodetection techniques are widely used to detect and quantify CD11b expression in various cell types and tissues. Antibodies that specifically target CD11b are essential tools for these applications. southernbiotech.comthermofisher.comsigmaaldrich.comthermofisher.com

Western Blot: This technique is used to detect the presence and determine the molecular weight of CD11b protein in cell lysates or tissue homogenates. thermofisher.comsigmaaldrich.comthermofisher.com CD11b typically appears as a band around 160-170 kDa in Western blots, although its predicted molecular weight is lower, due to post-translational modifications. bioxcell.comnovusbio.com

Immunocytochemistry (ICC) and Immunofluorescence (IF): These methods allow for the visualization of CD11b expression and localization within cultured cells. southernbiotech.comthermofisher.comsigmaaldrich.comthermofisher.com Membrane staining of CD11b has been observed in cell lines like Raw 264.7 using immunocytochemistry. novusbio.com

Immunohistochemistry (IHC): This technique is used to detect CD11b expression in tissue sections, allowing for the identification of CD11b-positive cells within their native tissue environment. southernbiotech.comthermofisher.comsigmaaldrich.comthermofisher.com It is commonly used to identify macrophages and microglia in tissues. bioxcell.comassaygenie.com

Flow Cytometry: This powerful technique enables the quantitative analysis of CD11b expression on the surface of single cells within a heterogeneous population. southernbiotech.comthermofisher.comsigmaaldrich.comthermofisher.com It is widely used to identify and characterize CD11b-expressing immune cell subsets, such as monocytes, neutrophils, macrophages, and microglia. bioxcell.comassaygenie.comcriver.com Flow cytometry can also be coupled with functional assays, such as phagocytosis assays, to assess the functional capacity of CD11b-positive cells. criver.com

Antibodies validated for these applications are available and target CD11b in various species, including human and mouse. southernbiotech.comthermofisher.comsigmaaldrich.comthermofisher.com

In Vitro Cellular Models for Functional Assays

In vitro cellular models are crucial for investigating the functional roles of CD11b under controlled conditions. Various cell types and cell lines are utilized for this purpose.

Primary human monocyte-derived macrophages are commonly used in in vitro assays to study CD11b-mediated functions, such as adhesion, migration, phagocytosis, and cytokine production. criver.com Specialized tissue-resident macrophage subsets, like microglia, can also be isolated or differentiated from induced pluripotent stem cells (iPSC) for in vitro studies. criver.com

Cell lines, such as THP-1 cells (a human monocytic cell line) and HL-60 cells (a promyelocytic leukemia cell line), are also used as in vitro models. bmj.comdovepress.com Differentiation of HL-60 cells with agents like DMSO can induce the surface expression of CD11b, making them suitable for studying CD11b-related functions. dovepress.com However, it is noted that cell lines may not completely replicate the behavior of primary cells. dovepress.com

Functional assays conducted using these in vitro models include evaluating changes in cell phenotype, cytokine production, phagocytosis, and antigen presentation. criver.com

In Vivo Models for Investigating Biological Roles

In vivo models, particularly genetically modified mice, are indispensable for understanding the complex biological roles of CD11b within a living organism.

CD11b-deficient (CD11b⁻/⁻) mice are frequently used to study the impact of CD11b absence on immune responses and disease pathogenesis. nih.govnih.gov Studies using CD11b⁻/⁻ mice have revealed the importance of CD11b in processes such as peripheral immune tolerance and the regulation of inflammatory responses. nih.govnih.gov For example, CD11b deficiency in mice has been shown to abolish orally induced peripheral immune tolerance and lead to enhanced cytokine production and Th17 differentiation. nih.gov

In vivo imaging and tracking techniques utilizing CD11b-targeting antibodies can be employed to monitor the migration, recruitment, and activation of CD11b-positive cells, such as macrophages and microglia, in live animals. assaygenie.com These studies provide insights into the spatiotemporal dynamics of these cells in various disease models. assaygenie.com

Antibodies designed for in vivo applications are available and used for functional studies, including blocking CD11b function or neutralizing CD11b in vivo. bioxcell.comassaygenie.comthermofisher.com

Genetic Modulation Techniques (e.g., Knockout Models, siRNA)

Genetic modulation techniques are employed to manipulate CD11b expression and function to study its biological roles.

Knockout Models: As mentioned, CD11b knockout mice (CD11b⁻/⁻) are a primary tool for studying the effects of complete CD11b deficiency in vivo. nih.govnih.gov These models help to elucidate the necessity of CD11b in various physiological and pathological processes.

siRNA: Small interfering RNA (siRNA) can be used for transient knockdown of CD11b expression in cultured cells, allowing researchers to study the short-term effects of reduced CD11b levels on cellular functions and signaling pathways. This technique is often used in conjunction with in vitro cellular models.

Analysis of Post-Translational Modifications and Conformational Changes in Ligand Binding

Integrin Alpha M (CD11b), as a subunit of the heterodimeric Integrin alpha M/beta 2 (Mac-1, CR3) protein, undergoes significant post-translational modifications (PTMs) and conformational changes that are critical for its function in ligand binding and subsequent cellular signaling. The observed molecular weight of the CD11b/CD18 heterodimer (typically around 170 kDa) is often higher than its theoretical molecular weight (127 kDa), a difference attributed to these PTMs beckman.combiorxiv.orgashpublications.org.

Post-Translational Modifications:

Key PTMs identified on CD11b include glycosylation and phosphorylation. CD11b possesses multiple potential N-glycosylation sites, with studies indicating up to 19 such sites beckman.combeckman.mxmybeckman.cn. Glycosylation plays a role in the proper folding, trafficking, and function of integrins. Research on the N-linked glycans of human neutrophil CD11b/CD18 has revealed a notable lack of sialylation and the presence of unusual glycan epitopes, such as high Mannose oligosaccharides and biantennary galactosylated glycans nih.gov. These glycan structures can be recognized by lectins and receptors like the Macrophage Mannose Receptor, influencing neutrophil function nih.gov.

Phosphorylation is another crucial PTM regulating CD11b activity. Specifically, phosphorylation of the cytoplasmic tail of CD11b at Serine 1126 (Ser1126) in neutrophils has been demonstrated researchgate.netashpublications.orgcellsignal.comnih.gov. This phosphorylation event is pivotal for the activation of Mac-1 to bind cellular ligands such as ICAM-1 and ICAM-2 ashpublications.orgnih.gov. Studies using mutations at this phosphorylation site (e.g., S1126A mutation) have shown an inability of the integrin to become activated for binding to these ligands, highlighting the functional importance of this modification researchgate.netashpublications.orgnih.gov. Interestingly, this mutation did not affect the binding of other CD11b ligands like iC3b and denatured bovine serum albumin, suggesting a selective mechanism of activation mediated by Ser1126 phosphorylation for specific ligands ashpublications.orgnih.gov. Phosphorylation of complement component C3, regulated by CD11b/CD18, has also been observed, influencing its cleavage into fragments like iC3b portlandpress.com.

Conformational Changes and Ligand Binding:

Integrins, including CD11b/CD18, exist in different conformational states that dictate their ligand-binding affinity. These states range from a low-affinity bent-closed conformation to intermediate and high-affinity extended-open conformations beckman.mxmybeckman.cnnih.gov. The transition between these states is tightly regulated by both inside-out and outside-in signaling mechanisms beckman.mxnih.govnih.govnih.govlipidmaps.org.

The inserted (I) domain within the CD11b subunit is a primary ligand-binding site and undergoes significant conformational changes upon activation and ligand engagement mybeckman.cnnih.govlgmpharma.comctdbase.orgnih.gov. The Metal-Ion Dependent Adhesion Site (MIDAS) located within the I domain is crucial for the divalent cation-dependent binding of many ligands mybeckman.cnnih.govctdbase.orgnih.gov. Conformational changes in the I domain, particularly the transition between "closed" and "open" states, modulate the ligand-binding competency of the MIDAS nih.govctdbase.org. The open conformation is associated with a higher affinity state nih.gov.

Ligand binding to CD11b can itself induce conformational changes, a process known as outside-in signaling, which transmits signals into the cell beckman.mxnih.gov. Conversely, intracellular signals (inside-out signaling) can induce conformational changes in the extracellular domain, increasing its affinity for ligands nih.govnih.govnih.govlipidmaps.org. Perturbation of the extracellular, membrane-proximal regions of CD11b/CD18 has been shown to result in conformational changes within the distal ligand-binding domain, leading to enhanced adhesion citeab.com.

Detailed research findings illustrate the dynamic nature of these conformational changes. Single-molecule fluorescence studies have shown that ligand binding to the bent-closed integrin conformation, which is predominant on cell surfaces, is followed rapidly by concerted changes, including leg extension and headpiece opening, leading to the high-affinity conformation beckman.mx. The extended-closed conformation is not a necessary intermediate but can be accessed from the extended-open state and may facilitate ligand dissociation beckman.mx.

Studies using activation-dependent monoclonal antibodies (mAbs) have been instrumental in probing these conformational changes. For instance, mAb 24 recognizes an epitope in the CD18 subunit that is exposed upon receptor activation, reporting the presence of an active conformation within the ligand-binding domain of CD11b/CD18 citeab.com.

The interplay between PTMs and conformational changes is vital for regulating CD11b/CD18 function. Phosphorylation at Ser1126, for example, influences the affinity of CD11b for specific ligands like ICAM-1 and ICAM-2 by affecting the conformational state or accessibility of binding sites ashpublications.orgnih.gov.

Data Table: Selected Post-Translational Modifications and Functional Impact on CD11b

ModificationSite (Human CD11b)Functional ImpactRelevant Ligands Affected (Examples)Research Support
PhosphorylationSer1126Required for activation to bind cellular ligands; affects affinity for ICAMs. ashpublications.orgnih.govICAM-1, ICAM-2 researchgate.netashpublications.orgcellsignal.comnih.gov
GlycosylationMultiple N-linkedInfluences folding, trafficking, and function; impacts recognition by lectins. beckman.combeckman.mxmybeckman.cnnih.govLectins (e.g., GNA, PHA-E) beckman.combeckman.mxmybeckman.cnnih.gov
Disulfide bondsExtracellular domainContribute to protein structure and stability; involved in conformational changes. wikipedia.orgwikipedia.orgN/A wikipedia.orgwikipedia.org

The complex interplay between post-translational modifications, such as phosphorylation and glycosylation, and the dynamic conformational changes of the CD11b protein, particularly within its I domain, are fundamental mechanisms that regulate its ability to bind diverse ligands and mediate essential cellular functions in the immune system.

Ligands of Integrin Alpha M (CD11b)

Integrin Alpha M (CD11b), as part of the Mac-1 heterodimer, is known to bind a variety of protein and non-protein ligands. These include:

iC3b cmdm.twidrblab.netidrblab.netphysiology.orgashpublications.orgnih.govnih.govacs.org

Fibrinogen mdpi.comcmdm.twidrblab.netphysiology.orgnih.govmdpi.comuni-freiburg.de

ICAM-1 (CD54) cmdm.twidrblab.netidrblab.netphysiology.orgashpublications.orgnih.govwikipedia.orgneobioscience.comptglab.comacrobiosystems.comrndsystems.com

ICAM-2 (CD102) cmdm.twidrblab.netidrblab.netashpublications.orgnih.gov

ICAM-4 (CD242) cmdm.twidrblab.net

CD14 cmdm.twidrblab.netbiorxiv.orgbioz.comresearchgate.netfrontiersin.org

CD50 (ICAM-3) cmdm.twidrblab.netidrblab.netglygen.org

CD23 cmdm.twidrblab.netgoogle.comd-nb.infoplos.orgfrontiersin.org

Heparin cmdm.twphysiology.org

Factor X cmdm.twidrblab.netidrblab.netphysiology.orgidrblab.netuni-freiburg.decuhk.edu.cn

Neutrophil Inhibitory Factor (NIF) physiology.orgnih.gov

Beta-glucan nih.govphysiology.org

Matrin 3 Matr3 in Biological Systems

Subcellular Localization and Structural Features of MATR3

MATR3 is predominantly localized to the nucleus, a characteristic conferred by a bipartite nuclear localization signal encoded in its primary sequence. semanticscholar.orgmdpi.comnih.gov While primarily nuclear, the presence of a nuclear export signal suggests that MATR3 may also have functions within the cytoplasm. mdpi.comnih.gov Endogenous MATR3 exhibits a granular distribution throughout the nucleoplasm, but is notably excluded from the perinucleolar and perinuclear heterochromatin, as well as the inactive X chromosome. nih.govjci.org Studies using various cell lines, including human neuroglioma (H4), human embryonic kidney (HEK293), and mouse neuroblastoma (N2a), have consistently shown this predominant nuclear localization. plos.org Even with mutations associated with certain diseases, the protein largely maintains its nuclear residency, although some instances of cytoplasmic presence have been observed. plos.orgplos.orgnih.gov

MATR3 is a key protein of the internal nuclear matrix, a ribonucleoprotein network that provides a scaffold for organizing chromatin and regulating nuclear events. nih.govportlandpress.comnih.gov This fibrogranular network is crucial for processes such as DNA replication, transcription, and RNA processing. semanticscholar.orgwikipedia.org MATR3's association with the nuclear matrix suggests it plays a structural role in maintaining nuclear architecture. mdpi.comnih.gov It interacts with other scaffold/matrix attachment region (S/MAR) binding proteins, such as SAFA (scaffold attachment factor A) and SAFB (scaffold attachment factor B), further solidifying its role in the organization of chromatin within the nuclear space. mdpi.comnih.gov

The structure of MATR3 is characterized by several key functional domains that enable its interaction with both DNA and RNA. mdpi.comportlandpress.com It possesses two C2H2-type zinc finger (ZnF) domains and two tandem RNA recognition motifs (RRMs). mdpi.comnih.gov These domains are critical for its diverse functions in nucleic acid metabolism. portlandpress.com

The two ZnF domains work in a cooperative manner to bind DNA, particularly to adenine/thymine (A/T)-rich sequences. mdpi.comportlandpress.com The deletion of even one of these domains significantly reduces DNA binding capacity, while the removal of both completely abolishes it. mdpi.com The two RRM domains, RRM1 and RRM2, are responsible for the protein's interaction with RNA. Specifically, RRM2 has been identified as crucial for maintaining the interaction with RNA. semanticscholar.org These RRMs recognize and bind to single-stranded pyrimidine-rich RNA sequences. portlandpress.com

Table 1: Key Functional Domains of Matrin 3

DomainTypeNumberPrimary Ligand
Zinc FingerC2H22DNA
RNA Recognition Motif-2RNA

Beyond its well-defined domains, a significant portion of the MATR3 protein consists of intrinsically disordered regions (IDRs). nih.govjci.orgnih.gov These regions lack a stable, well-defined three-dimensional structure and instead exist as a dynamic ensemble of conformations. nih.gov This structural flexibility is a key characteristic of many RNA-binding proteins and is thought to facilitate interactions with a wide range of binding partners. nih.gov

The presence of these IDRs, particularly a large, highly acidic region at the C-terminus, contributes to the protein's conformational dynamics. jci.orgnih.gov The N-terminal IDR is particularly important for mediating the self-association of MATR3, a process that can lead to the formation of liquid-like droplets through liquid-liquid phase separation (LLPS). jci.org This process is antagonized by RNA binding, suggesting a regulatory mechanism where the interaction with RNA modulates the protein's tendency to self-associate. jci.org The disordered nature of MATR3 is also implicated in its potential for misfolding and aggregation in certain pathological conditions. researchgate.net

Diverse Functional Roles of MATR3

MATR3 is implicated in a wide array of nuclear processes, reflecting its complex domain architecture and interactions with nucleic acids and other proteins. Its functions span from the structural organization of the nucleus to the fine-tuned regulation of gene expression. portlandpress.comnih.gov

A primary role of MATR3 is in the regulation of gene expression, which it achieves through multiple mechanisms, including the organization of chromatin and direct binding to DNA. nih.govnih.gov

As a component of the nuclear matrix, MATR3 is fundamentally involved in chromatin organization. mdpi.com It binds to A/T-rich DNA sequences known as scaffold or matrix attachment regions (S/MARs), which serve to anchor chromatin loops to the nuclear scaffold. mdpi.com This interaction is crucial for establishing and maintaining the higher-order structure of chromatin.

Furthermore, MATR3 interacts with key chromatin architectural proteins, including CTCF and components of the cohesin complex (such as SMC1A, SMC3, RAD21, and STAG1/STAG2). tandfonline.comresearchgate.net By stabilizing the binding of the cohesin-CTCF complex to chromatin, MATR3 helps to maintain chromatin structure and regulate gene expression during cellular differentiation. tandfonline.comresearchgate.net The loss of MATR3 leads to global changes in chromatin architecture, affecting chromatin accessibility and the formation of chromatin loops. researchgate.net MATR3 has also been shown to bind to the promoter regions of genes involved in stem cell pluripotency, such as OCT4, and to enhancer regions, where it can regulate the expression of target genes. nih.gov

Table 2: Proteins Interacting with Matrin 3 in Chromatin Organization

Interacting ProteinFunction in Chromatin Organization
SAFA/SAFBScaffold/Matrix Attachment Region Binding
CTCFChromatin Architectural Protein
Cohesin ComplexChromatid Segregation, Chromosome Organization

Regulation of Gene Expression

DNA Transcription Modulation

MATR3 is implicated in the regulation of DNA transcription. mdpi.comnih.govresearchgate.net It contains two C2H2-type zinc finger domains which are predicted to bind to DNA. plos.orgmdpi.com These domains work in a cooperative manner to bind to DNA, and the deletion of both domains eliminates this ability. nih.gov Early studies indicated that MATR3 recognizes and binds to A/T-rich DNA fragments. nih.gov

Subsequent research has further clarified its role in transcription. MATR3 can bind to enhancer regions and regulate the expression of genes targeted by the transcription factor PIT1, partly through its interaction with PIT1. nih.gov It has also been shown to bind to the promoter regions of genes like OCT4 and YTHDF1, which are crucial for maintaining the pluripotency of stem cells, as well as other genes involved in embryonic development. nih.gov

RNA Metabolism: Splicing, Stability, and Export

MATR3 is a key player in multiple aspects of RNA metabolism, a role facilitated by its two RNA recognition motifs (RRMs). plos.orgmdpi.comnih.gov The deletion of both RRMs has been shown to abolish the RNA-binding capability of MATR3. mdpi.comnih.gov

RNA Splicing: A primary function of MATR3 in RNA metabolism is the regulation of alternative splicing. nih.govresearchgate.netnih.gov It predominantly acts as a repressor of exon inclusion. nih.govresearchgate.netbiorxiv.org This splicing function is dependent on its RRM domains. nih.govresearchgate.net MATR3 has been observed to bind to intronic pyrimidine-rich sequences near the exons it represses. nih.govresearchgate.net It often works in conjunction with polypyrimidine tract binding protein 1 (PTBP1) to regulate RNA splicing, though it can also function independently. nih.govresearchgate.netjci.org

RNA Export: The protein is involved in the export of mRNA from the nucleus to the cytoplasm. This is facilitated through its interaction with the Transcription and Export (TREX) complex. mdpi.comnih.gov MATR3 also plays a role in the nuclear retention of certain defective or hyper-edited RNAs, preventing them from being translated into potentially harmful proteins. mdpi.comnih.govnih.govportlandpress.com

Summary of MATR3's Role in RNA Metabolism
ProcessFunctionKey Interacting FactorsReferences
SplicingMainly acts as a repressor of exon inclusion.PTBP1 nih.gov, researchgate.net, biorxiv.org
StabilityBinds to and stabilizes specific mRNA transcripts.- nih.gov, medlineplus.gov, plos.org
ExportFacilitates mRNA export through the TREX complex.TREX complex mdpi.com, nih.gov
Nuclear RetentionRetains hyper-edited or defective RNAs in the nucleus.SFPQ-NONO heteromer mdpi.com, nih.gov, uniprot.org
Modulation of Noncoding RNA

MATR3's regulatory functions extend to noncoding RNAs (ncRNAs), which are RNA molecules that are not translated into proteins but have important regulatory roles. mdpi.comnih.gov MATR3 has been shown to interact with various types of ncRNAs, including long noncoding RNAs (lncRNAs) and microRNAs (miRNAs). mdpi.comnih.govresearchgate.net For instance, in response to DNA damage, MATR3 can form a complex with the lncRNA PINCR and p53 to regulate the expression of genes involved in cell cycle arrest. biorxiv.orgjci.org It also interacts with the lncRNA X-inactive specific transcript (Xist). portlandpress.com

Involvement in Cellular Processes

Beyond its direct roles in gene expression, MATR3 is involved in several fundamental cellular processes that are crucial for maintaining cellular homeostasis and responding to stress.

DNA Damage Response and Repair

MATR3 is an important component of the cellular response to DNA damage. mdpi.comtau.ac.iltandfonline.comnih.gov It is a target of the ATM protein kinase, a key player in the DNA double-strand break (DSB) response. plos.orgtau.ac.iltandfonline.comnih.gov Following DNA damage, MATR3 is recruited to the damage sites. tau.ac.iltandfonline.com Depletion of MATR3 can lead to prolonged retention of other repair factors, such as SFPQ/NONO, at these sites. tau.ac.iltandfonline.comnih.gov

Furthermore, MATR3 influences DNA repair pathways. jci.org Knockdown of MATR3 has been shown to negatively impact DNA repair by homologous recombination, leading to a decrease in the formation of RAD51 foci, which are critical for this process. mdpi.com MATR3 also regulates the levels of other proteins involved in the DNA damage response, such as RAD17 and UHRF2. mdpi.com

Cell Proliferation, Differentiation, and Survival

MATR3 plays a critical role in regulating cell proliferation, differentiation, and survival. mdpi.comnih.govresearchgate.netdntb.gov.ua Its expression is tightly regulated in a tissue-specific manner and is generally higher during development. portlandpress.com

Cell Proliferation and Survival: Studies have shown that MATR3 is essential for cell survival. medlineplus.govbiorxiv.org In cancer cells, such as malignant melanoma and colorectal cancer, MATR3 is often highly expressed. biorxiv.orgnih.govresearchgate.net Knockdown of MATR3 in these cells inhibits proliferation, leads to an accumulation of cells in the G1 phase of the cell cycle, and increases apoptosis (programmed cell death). portlandpress.comnih.govresearchgate.net This suggests that MATR3 is a key factor for the survival and proliferation of these malignant cells. nih.govresearchgate.net

Cell Differentiation: MATR3 is also involved in the process of cell differentiation. portlandpress.com Decreased expression of MATR3 can lead to chromatin reorganization, which in turn can accelerate cell differentiation. portlandpress.com

Research Findings on MATR3 in Cellular Processes
Cellular ProcessCell Type/ModelKey FindingReferences
DNA Damage ResponseHuman cell linesMATR3 is a target of ATM kinase and is recruited to sites of DNA damage. tau.ac.il, tandfonline.com, nih.gov
DNA RepairHuman cell linesMATR3 depletion impairs homologous recombination repair and reduces RAD51 foci formation. mdpi.com
Cell ProliferationMalignant melanoma cellsMATR3 knockdown inhibits cell proliferation and causes G1 cell cycle arrest. nih.gov, researchgate.net
ApoptosisMalignant melanoma cellsReduced MATR3 expression leads to an increase in apoptotic cells. nih.gov, researchgate.net
Cell DifferentiationGeneralDecreased MATR3 expression can accelerate cell differentiation through chromatin reorganization. portlandpress.com
Innate Immune Response Regulation

Recent evidence has implicated MATR3 in the regulation of the innate immune response. uniprot.orgwikipedia.org It plays a role in the response to DNA viruses by being part of a complex that serves as a platform for the phosphorylation of IRF3. uniprot.orgnih.gov This phosphorylation is a key step in activating the innate immune response through the cGAS-STING pathway. uniprot.orgnih.gov

Furthermore, deficiency of MATR3 can trigger an autoinflammatory response. nih.govbiorxiv.org Loss of MATR3 can lead to the upregulation of interferon-stimulated genes (ISGs), which are important effectors of the immune system. nih.govbiorxiv.orgresearchgate.net This suggests that MATR3 normally functions to prevent an inappropriate innate immune response. researchgate.net

Molecular Interactions of MATR3

MATR3's diverse roles in nuclear processes are underpinned by its complex network of interactions with other proteins and nucleic acids. portlandpress.comresearchgate.net It contains two C2H2-type zinc finger (ZF) domains and two RNA recognition motifs (RRMs) that mediate these interactions. portlandpress.comnih.govmdpi.com

Protein-Protein Interactions

MATR3 engages with a wide array of proteins, particularly those involved in RNA processing and the DNA damage response. researchgate.netnih.govnih.gov Its interactome includes several other RNA-binding proteins (RBPs) implicated in neurodegenerative diseases. researchgate.netbiorxiv.org

Key protein interactors include:

PSF-p54/NRB (SFPQ-NONO): MATR3 interacts with the SFPQ-NONO heterodimer, a protein complex involved in various aspects of RNA metabolism, including splicing and nuclear retention of hyper-edited RNAs. nih.gov

TDP-43 and FUS: MATR3 has been shown to interact with both TDP-43 and FUS, two critical RBPs whose mutations and pathology are central to ALS and FTD. researchgate.netbiorxiv.orgnih.gov The interaction with TDP-43 has been reported to be enhanced by the pathogenic S85C mutation in MATR3. nih.gov

PTBP1: MATR3 interacts with polypyrimidine tract-binding protein 1 (PTBP1), another splicing regulator. researchgate.net They work together to regulate alternative splicing events, often acting to repress exon inclusion. nih.govmdpi.com

DHX9 and HNRNPK: MATR3 associates with DEAD-box RNA helicase DHX9 and heterogeneous nuclear ribonucleoprotein K (HNRNPK). nih.govnih.gov These interactions are RNA-dependent, highlighting the role of RNA molecules as scaffolds for forming larger ribonucleoprotein complexes. nih.govplos.org

Calmodulin: As mentioned, MATR3 binds to calmodulin in a calcium-dependent manner, which inhibits its RNA-binding function. pnas.orgnih.gov

Calpain: MATR3 is a substrate for the calcium-activated protease calpain, which leads to its degradation following neuronal stimulation. nih.govbiorxiv.org The S85C mutation has been shown to make MATR3 resistant to degradation by calpain-1. nih.gov

Interacting ProteinPrimary Function of InteractorNature of Interaction with MATR3
PSF-p54/NRB (SFPQ-NONO)RNA processing, Splicing, Nuclear retention of RNAComponent of a functional complex for RNA regulation. nih.gov
TDP-43RNA processing, Splicing, mRNA stabilityDirect interaction; implicated in ALS pathology. researchgate.netnih.gov
FUSRNA/DNA binding, Transcription, SplicingDirect interaction; implicated in ALS pathology. researchgate.netbiorxiv.orgnih.gov
PTBP1Splicing repressorCo-regulator of alternative splicing events. nih.govresearchgate.net
DHX9RNA helicaseRNA-dependent interaction. nih.govplos.org
HNRNPKRNA/DNA binding, Transcription, Signal transductionRNA-dependent interaction. nih.govplos.org
CalmodulinCalcium-binding protein, Signal transductionCa²⁺-dependent binding, inhibits MATR3 RNA binding. pnas.orgnih.gov
CalpainCalcium-dependent proteaseEnzyme-substrate; leads to MATR3 degradation. pnas.orgnih.gov

Nucleic Acid Binding Specificity (DNA and RNA)

MATR3 is a versatile nucleic acid-binding protein, capable of interacting with both DNA and RNA through distinct domains. nih.govportlandpress.comnih.gov

DNA Binding: MATR3's two zinc finger domains are responsible for its DNA binding activity. nih.govnih.govjci.org Deletion of both domains completely abolishes this capability. nih.govmdpi.comjci.org Early studies showed that MATR3 preferentially binds to repetitive, adenine/thymine (A/T)-rich DNA sequences. nih.govportlandpress.comnih.gov This interaction is enhanced by phosphorylation of the MATR3 protein. nih.gov Its DNA-binding function is linked to chromatin organization and the maintenance of the nuclear matrix. nih.govnih.gov

RNA Binding: The two tandem RNA recognition motifs (RRMs) of MATR3 mediate its binding to RNA. portlandpress.commdpi.comnih.gov While both RRMs can bind RNA, studies indicate that the second RRM (RRM2) is the dominant domain for this interaction and is crucial for MATR3's association with protein partners like DHX9 and HNRNPK. nih.govplos.org MATR3 binding is often enriched in intronic, pyrimidine-rich sequences surrounding exons, which is consistent with its role as a splicing repressor. mdpi.comresearchgate.net A consensus AUCUU sequence has also been identified as a MATR3 recognition motif in RNA. jci.org Like its DNA binding, MATR3's affinity for RNA is enhanced by phosphorylation. nih.gov

Research Applications and Methodologies for MATR3 Studies

Investigating the function and localization of MATR3 relies on a variety of standard molecular and cell biology techniques.

Immunodetection and Localization Studies

Standard antibody-based methods are routinely used to detect MATR3 protein levels and determine its subcellular localization. nih.gov

Western Blot: This technique is widely used to quantify total MATR3 protein levels in cell or tissue lysates. cellsignal.com It has been instrumental in studying the effects of gene silencing, showing reduced MATR3 protein levels after treatment with siRNA, and in analyzing protein stability and degradation pathways. cellsignal.com

Immunocytochemistry (ICC) and Immunohistochemistry (IHC): These methods use antibodies to visualize the location of MATR3 within cells (ICC) or in tissue sections (IHC). Studies using these techniques consistently show that MATR3 is predominantly a nuclear protein, consistent with its role as a component of the nuclear matrix. nih.govplos.orgresearchgate.net While largely confined to the nucleus, some studies have observed variable levels of MATR3 in the cytoplasm, and its mislocalization is a feature in some neurodegenerative disease contexts. nih.govnih.gov

MethodologyApplication in MATR3 ResearchKey Findings
Western BlotQuantification of total MATR3 protein levels in lysates.Confirms protein expression, knockdown efficiency, and degradation. cellsignal.com
Immunocytochemistry (ICC)Visualization of MATR3 localization within cultured cells.Shows predominantly nuclear localization. nih.gov
Immunohistochemistry (IHC)Visualization of MATR3 localization in tissue samples.Confirms nuclear localization in tissues like the human colon and brain. nih.gov

Gene Silencing Techniques

To elucidate the cellular functions of MATR3, researchers employ gene silencing techniques to reduce its expression and observe the resulting phenotype.

RNA interference (RNAi): The use of small interfering RNAs (siRNAs) is a common method for transiently knocking down MATR3 expression. plos.org Studies using siRNA against MATR3 have demonstrated its role in mRNA stability; depletion of MATR3 led to a reduction in the levels of specific mRNA transcripts, indicating that MATR3 normally functions to stabilize them. nih.govplos.org

Short hairpin RNA (shRNA): For more stable, long-term knockdown of MATR3, vectors expressing short hairpin RNAs (shRNAs) can be used. These techniques have been crucial in studies investigating the consequences of MATR3 loss-of-function. For example, MATR3 knockdown in certain cells was shown to impair the disassembly of DNA repair factors at sites of DNA damage, implicating MATR3 in the DNA damage response. jci.org

Transcriptome and Proteome Profiling (e.g., RNA-seq, RIP-seq, Mass Spectrometry)

To understand the global impact of MATR3 on gene expression and protein interactions, researchers have employed high-throughput sequencing and mass spectrometry techniques.

RNA-sequencing (RNA-seq) studies have been instrumental in identifying genes whose expression is altered upon MATR3 knockdown or mutation. These analyses have revealed that MATR3 plays a significant role in regulating the transcription of genes involved in neuronal development, synaptic function, and RNA metabolism. For instance, in neuronal cells, the depletion of MATR3 leads to widespread changes in the transcriptome, affecting the expression of genes crucial for neuronal survival and function.

RNA Immunoprecipitation followed by sequencing (RIP-seq) has been utilized to identify the specific RNA molecules that directly bind to MATR3. These studies have shown that MATR3 predominantly binds to introns of pre-mRNAs, suggesting a primary role in splicing regulation. Furthermore, MATR3 has been found to associate with long non-coding RNAs (lncRNAs), indicating its involvement in diverse aspects of gene regulation.

Mass spectrometry-based proteomic analyses have successfully identified a vast network of proteins that interact with MATR3. These interaction partners are enriched in functional categories such as RNA processing, ribosome biogenesis, and chromatin remodeling. This highlights MATR3's role as a scaffold protein that assembles large ribonucleoprotein complexes.

Below is an interactive table summarizing the key findings from these profiling studies.

Technique Key Findings Implicated Cellular Processes
RNA-seqIdentifies genes with altered expression upon MATR3 perturbation.Transcription regulation, neuronal development, synaptic function.
RIP-seqReveals direct RNA targets of MATR3, primarily intronic sequences.Pre-mRNA splicing, lncRNA-mediated gene regulation.
Mass SpectrometryIdentifies a large network of MATR3-interacting proteins.RNA processing, ribosome biogenesis, chromatin remodeling.

Structural Analysis (e.g., Solution NMR, AlphaFold Predictions)

Understanding the three-dimensional structure of MATR3 is crucial for deciphering its function and mechanism of action.

Solution Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine the structure of individual domains of MATR3. These studies have revealed that the RNA-recognition motifs (RRMs) of MATR3 adopt a canonical β-α-β-β-α-β fold, which is characteristic of RNA-binding proteins. The structural details obtained from NMR provide insights into how MATR3 recognizes and binds to its target RNA sequences.

Functional Assays in Cell Lines and Animal Models

To validate the findings from in vitro and high-throughput studies, functional assays in cellular and animal models are indispensable.

In cell lines , researchers have utilized techniques such as CRISPR/Cas9-mediated gene editing to introduce specific mutations found in ALS patients into the MATR3 gene. These cellular models have been instrumental in studying the pathological consequences of MATR3 mutations, such as the formation of cytoplasmic aggregates and altered RNA processing. For example, cells expressing mutant MATR3 exhibit increased levels of DNA damage and are more susceptible to cellular stress.

Animal models , including fruit flies (Drosophila melanogaster) and mice (Mus musculus), have been developed to study the systemic effects of MATR3 dysfunction. In Drosophila, overexpression of mutant MATR3 leads to progressive motor deficits and neurodegeneration. Mouse models carrying MATR3 mutations recapitulate key features of ALS, such as muscle weakness, motor neuron loss, and a shortened lifespan. These models are invaluable for understanding disease pathogenesis and for testing potential therapeutic interventions.

The following table provides an overview of the functional assays and their key contributions.

Model System Assay/Technique Key Findings
Cell LinesCRISPR/Cas9 gene editing, immunofluorescence, cell viability assays.Mutant MATR3 leads to cytoplasmic aggregation, DNA damage, and increased stress susceptibility.
Drosophila melanogasterOverexpression of mutant MATR3, motor performance tests, histological analysis.Progressive motor deficits and neurodegeneration.
Mus musculusGeneration of knock-in and transgenic mice, behavioral tests, electrophysiology.Recapitulation of ALS-like phenotypes including muscle weakness and motor neuron loss.

Analysis of Post-Translational Modifications (e.g., Phosphorylation, Ubiquitination, Acetylation, Cleavage)

Post-translational modifications (PTMs) are critical for regulating the function, localization, and stability of MATR3.

Phosphorylation of MATR3 has been shown to modulate its interaction with other proteins and its subcellular localization. Specific phosphorylation events can influence its role in RNA processing and its recruitment to sites of DNA damage.

Ubiquitination is a key modification that targets proteins for degradation by the proteasome. Studies have shown that MATR3 is ubiquitinated, and this process is important for maintaining its cellular homeostasis. Dysregulation of MATR3 ubiquitination may contribute to its accumulation in pathological aggregates.

Acetylation of MATR3 has also been reported, although its functional consequences are less well understood. It is hypothesized that acetylation may affect MATR3's binding to nucleic acids or its protein-protein interactions.

Cleavage of MATR3 by cellular proteases, such as caspases, can occur under conditions of cellular stress or apoptosis. The resulting fragments may have distinct functions or contribute to cellular dysfunction.

A summary of MATR3 post-translational modifications is presented below.

Modification Description Potential Functional Consequences
PhosphorylationAddition of phosphate (B84403) groups.Modulation of protein-protein interactions and subcellular localization.
UbiquitinationAddition of ubiquitin chains.Regulation of protein stability and degradation.
AcetylationAddition of acetyl groups.Potential effects on nucleic acid binding and protein interactions.
CleavageProteolytic processing by enzymes like caspases.Generation of fragments with potentially altered functions.

Advanced Research Methodologies Leveraging Ju93 Antibodies

Flow Cytometry for Cell Population Identification and Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells or particles as they pass through a laser beam. Antibodies conjugated with fluorophores are commonly used in flow cytometry to identify and quantify cell populations expressing specific proteins. If Ju93 protein is expressed on the surface or within specific cellular compartments of certain cell types, antibodies against Ju93 could potentially be used in flow cytometry to:

Identify and enumerate cell populations expressing this compound.

Analyze the expression levels of this compound in different cell types or under various conditions.

Sort cell populations based on their Ju93 expression for further downstream analysis.

Specific data or research findings on the use of Ju93 antibodies in flow cytometry for cell population analysis are not available in the provided search results.

Immunoprecipitation for Protein Complex Isolation

Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture of proteins using an antibody that is specific to that protein. This technique is invaluable for studying protein-protein interactions. Antibodies against this compound could be used in immunoprecipitation experiments to:

Isolate this compound from cell lysates or tissue extracts.

Identify proteins that interact or form complexes with this compound.

Investigate how these interactions might be affected by different cellular states or stimuli.

Detailed research findings specifically on the immunoprecipitation of this compound or its interacting partners using Ju93 antibodies were not found in the provided search results.

Advanced Imaging Techniques (e.g., Confocal Immunofluorescence, SPECT/CT)

Advanced imaging techniques allow for the visualization of protein localization and distribution within cells and tissues. Antibodies against this compound, particularly when labeled with fluorescent tags (for immunofluorescence) or radioisotopes (for SPECT/CT), could be applied in these techniques:

Confocal Immunofluorescence: To determine the precise subcellular localization of this compound and its co-localization with other cellular markers.

SPECT/CT: If a suitable radioisotope-conjugated antibody were developed, SPECT/CT could potentially be used for in vivo imaging to study the distribution of this compound in tissues or organs, although this would be a highly specialized application requiring significant development.

Specific imaging studies utilizing antibodies against this compound were not identified in the provided search results.

Development of Recombinant Monoclonal Antibodies and their Advantages

The development of recombinant monoclonal antibodies against this compound would offer several advantages over traditional polyclonal or hybridoma-derived monoclonal antibodies. Recombinant antibodies are produced using genetic engineering techniques, allowing for:

High specificity and consistency between batches.

Potential for humanization or other modifications to improve their properties for specific applications.

Scalable and reproducible production.

Recombinant Ju93 antibodies would be valuable reagents for all the aforementioned research methodologies, potentially leading to more reliable and standardized experiments. Information on the specific development of recombinant monoclonal antibodies against this compound was not found in the provided search results.

Integration of Multi-Omics Approaches in Proteomics Research

Integrating multi-omics approaches, such as combining proteomics with transcriptomics or genomics, can provide a comprehensive understanding of biological systems. In the context of this compound, a proteomics approach utilizing antibodies (e.g., for affinity purification followed by mass spectrometry) could be integrated with other omics data to:

Identify post-translational modifications of this compound.

Quantify changes in this compound expression in relation to changes at the mRNA level.

Discover novel proteins that are co-regulated or functionally linked with this compound.

While proteomics is a relevant field for studying proteins like Ju93, specific studies integrating multi-omics approaches centered around this compound were not identified in the provided search results.

Q & A

Q. Table 1: Structural Determination Techniques

MethodResolutionSample RequirementsKey Limitations
X-ray<2.0 ÅHigh-purity crystalsCrystal formation challenges
Cryo-EM2–4 ÅLarge complexes (>150 kDa)Flexibility artifacts
NMR1–3 ÅSmall proteins, isotopic labelsSize limitations

Basic: How can researchers validate the functional annotations of this compound across divergent species?

Answer:
Functional validation requires:

  • Sequence homology analysis : Use BLAST/Pfam to identify conserved domains. Note that low sequence homology (e.g., <30%) may indicate functional divergence .
  • Knockout/knockdown studies : Compare phenotypic changes in model organisms (e.g., yeast or zebrafish) under stress conditions .
  • Phylogenetic profiling : Correlate Ju93 presence/absence with metabolic pathways across species using tools like STRING or KEGG .

Key Consideration : Cross-species functional transfer is limited by evolutionary divergence; validate findings using in vitro enzymatic assays (e.g., spectrophotometric activity measurements) .

Advanced: How to resolve contradictions in reported enzymatic activity data for this compound under varying pH conditions?

Answer:
Address discrepancies through:

  • Contradiction analysis framework :
    • Identify confounding variables : Compare buffer systems (e.g., Tris vs. phosphate buffers may chelate metal cofactors) .
    • Standardize assay conditions : Use a unified protocol (e.g., fixed temperature, substrate concentration) .
    • Statistical validation : Apply ANOVA to assess pH-dependent activity variance across replicates .
  • Structural dynamics modeling : Perform molecular dynamics simulations to predict pH-induced conformational changes affecting active site accessibility .

Q. Example Workflow :

Replicate experiments using harmonized buffers.

Validate with isothermal titration calorimetry (ITC) to measure binding affinities at different pH levels.

Advanced: What strategies optimize heterologous expression of this compound in E. coli for functional studies?

Answer:
Optimize expression using:

  • Codon optimization : Tailor Ju93 mRNA codons to E. coli tRNA abundance (tools: GeneArt, OPTIMIZER) .
  • Vector selection : Use pET or pBAD vectors with tunable promoters to avoid toxicity .
  • Fusion tags : Incorporate His-tags for IMAC purification or SUMO tags for solubility enhancement .
  • Induction conditions : Test lower temperatures (16–25°C) and IPTG concentrations (0.1–1.0 mM) to reduce inclusion body formation .

Q. Table 2: Troubleshooting Expression Issues

IssueSolutionEvidence Source
Low solubilityCo-express with chaperones (GroEL)
Proteolytic degradationUse protease-deficient strains (BL21(DE3))

Advanced: How to design experiments analyzing this compound-protein interaction networks in disease contexts?

Answer:
Employ a multi-modal approach:

Affinity purification mass spectrometry (AP-MS) : Tag Ju93 with FLAG/HA epitopes and identify co-purified partners using LC-MS/MS .

Yeast two-hybrid screening : Screen cDNA libraries for interactors; validate with co-immunoprecipitation (Co-IP) .

Functional enrichment analysis : Use DAVID or Gene Ontology to classify interactors into pathways (e.g., apoptosis, signal transduction) .

Critical Analysis : Address false positives by integrating orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .

Basic: What biochemical assays are suitable for quantifying this compound concentration in complex mixtures?

Answer:

  • Bradford assay : Fast but prone to detergent interference. Use for crude lysates .
  • UV absorbance at 280 nm : Requires purified samples with known extinction coefficients (calculate via ExPASy ProtParam) .
  • Quantitative Western blotting : Normalize against a housekeeping protein (e.g., GAPDH) for semi-quantitative data .

Validation : Cross-check with bicinchoninic acid (BCA) assay for accuracy in presence of reducing agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.